molecular formula C13H7F5N2O B10978565 2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide

2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B10978565
M. Wt: 302.20 g/mol
InChI Key: TYSSSEJLOBBHST-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide is a fluorinated organic compound with the molecular formula C13H7F5N2O This compound is characterized by the presence of five fluorine atoms attached to a benzene ring and a pyridin-2-ylmethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of pentafluorobenzoyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides and reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, and nickel catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzamides, N-oxides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-pentafluoro-N-(pyridin-3-ylmethyl)benzamide
  • 2,3,4,5,6-pentafluoro-N-(pyridin-4-ylmethyl)benzamide
  • Pentafluoropyridine

Uniqueness

2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which influences its chemical reactivity and biological activity. The presence of five fluorine atoms also imparts distinct electronic properties, making it a valuable compound for various applications.

properties

Molecular Formula

C13H7F5N2O

Molecular Weight

302.20 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H7F5N2O/c14-8-7(9(15)11(17)12(18)10(8)16)13(21)20-5-6-3-1-2-4-19-6/h1-4H,5H2,(H,20,21)

InChI Key

TYSSSEJLOBBHST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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